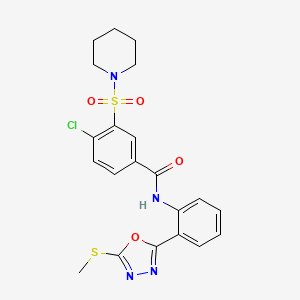

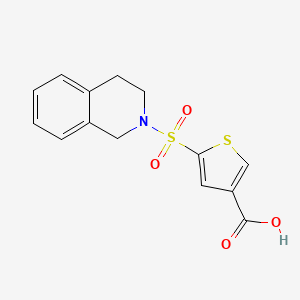

![molecular formula C20H13FN2O3 B2847510 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922082-65-3](/img/structure/B2847510.png)

3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide consists of a fused dibenzo[b,f][1,4]oxazepine ring system with a fluoro substituent at position 3. The exact arrangement of atoms and bonds can be visualized using molecular modeling software or chemical databases .

Scientific Research Applications

Solid Support Synthesis and SNAr Methodology

Ouyang, Tamayo, and Kiselyov (1999) explored the synthesis of dibenz[b,f]oxazepin-11(10H)-ones using the SNAr methodology. They focused on the efficient assembly of these compounds by treating fluorine in 2-fluoro-5-nitrobenzoic acid with various 2-aminophenols on solid support. The process was noteworthy for its flexibility and the high purity (>90%) of the final products, demonstrating a potential application in creating libraries of these compounds for further research (Ouyang, Tamayo, & Kiselyov, 1999).

Heterocyclic Synthesis with Nucleophilic Vinylic Substitution

Meiresonne et al. (2015) investigated the synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones through a novel approach. They utilized N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors, emphasizing the unique electrophilic reactivity conferred by the presence of two fluorine atoms. The study highlighted the synthesis of fluorinated ynamides as a new class of building blocks, potentially expanding the scope of chemical compounds available for various research applications (Meiresonne, Verniest, de Kimpe, & Mangelinckx, 2015).

Synthesis and Rearrangements in Benzodiazepinooxazoles

Terada et al. (1973) conducted a study on benzodiazepinooxazoles, focusing on the reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b]oxazole derivatives. Their research provided insights into the chemical behavior of these compounds under various conditions, contributing to a better understanding of the chemistry of benzodiazepinooxazoles, which are closely related to benzoxazepines (Terada, Yabe, Miyadera, & Tachikawa, 1973).

Organocatalytic Asymmetric Mannich Addition

Li, Lin, and Du (2019) developed an organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to cyclic amines containing chiral tetrasubstituted C‒F stereocenters. This synthesis demonstrated high yields and selectivity, highlighting its potential in creating pharmacophores with significant medicinal chemistry applications (Li, Lin, & Du, 2019).

Synthesis and Antimicrobial Activity

Desai, Rajpara, and Joshi (2013) explored the synthesis of fluorine-substituted compounds with potential antimicrobial activity. Their study synthesized new derivatives bearing a fluorine atom, which were tested against various bacteria and fungi. The presence of the fluorine atom was crucial for enhancing antimicrobial activity, indicating the importance of fluorinated compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

properties

IUPAC Name |

3-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O3/c21-13-5-3-4-12(10-13)19(24)22-14-8-9-17-15(11-14)20(25)23-16-6-1-2-7-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVYFKSGRJRDSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2847430.png)

![N-butyl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2847432.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2847434.png)

![2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2847436.png)

![methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2847444.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2847448.png)